molecular formula C10H10S B3048578 5-Ethylbenzo[b]thiophene CAS No. 17514-96-4

5-Ethylbenzo[b]thiophene

Cat. No. B3048578
CAS RN: 17514-96-4
M. Wt: 162.25 g/mol
InChI Key: XXKJPQUVYBHFBU-UHFFFAOYSA-N
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Description

5-Ethylbenzo[b]thiophene is a chemical compound with the formula C10H10S . It has a molecular weight of 162.251 . The IUPAC Standard InChI is InChI=1S/C10H10S/c1-2-8-3-4-10-9(7-8)5-6-11-10/h3-7H,2H2,1H3 .


Synthesis Analysis

The synthesis of thiophene derivatives, including this compound, has been a topic of interest in recent years . Various strategies have been employed, such as heterocyclization of different substrates . Other methods include the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, is also used .


Molecular Structure Analysis

The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule .

Scientific Research Applications

Charge-Transporting Materials

5-Ethylbenzo[b]thiophene and its derivatives have been studied for their potential as charge-transporting materials. For instance, 5-Diarylamino-2-methylbenzo[b]thiophene, a related compound, showed unique bromination selectivity, crucial for modifying its electronic properties. This selectivity is attributed to its special electron structure and “non-planar” conjugated model, making it a candidate for electronic and optoelectronic applications (Wu et al., 2013).

Tubulin Binding Agents

Benzo[b]thiophene derivatives have been synthesized as tubulin binding agents. A novel palladium-mediated coupling approach was developed for creating 2,3-disubstituted benzo[b]thiophenes, which have applications in cancer treatment (Flynn et al., 2001).

Antitumor Activities

Several studies have focused on synthesizing thiophene derivatives with potential antitumor activities. Compounds derived from tetrahydrobenzo[b]thiophene have shown high inhibitory effects against various cancer cell lines, such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Zaki, 2014).

Antimicrobial and Antioxidant Properties

Certain benzo[b]thiophene derivatives exhibit antimicrobial and antioxidant properties. Diarylamines in the benzo[b]thiophene series, prepared via palladium-catalysed amination, showed preliminary antimicrobial activity (Queiroz et al., 2004).

Anti-Inflammatory Agents

Some 5-substituted benzo[b]thiophene derivatives have been synthesized and evaluated as anti-inflammatory agents. These compounds have demonstrated potent anti-inflammatory activity, making them relevant for pharmaceutical research (Radwan et al., 2009).

Fluorescent Materials

Thiophene derivatives have been explored for their potential in creating fluorescent materials. Specific derivatives were synthesized and characterized for their spectroscopic and electrochemical properties, showing potential applications in optical and electronic devices (Coelho et al., 2015).

Dual Action Antidepressants

Benzo[b]thiophene derivatives have been synthesized with the aim of developing new dual-action antidepressant drugs. These compounds have shown significant in vitro affinity for 5-HT1A receptors and serotonin reuptake inhibition, indicating their potential in treating depression (Orus et al., 2002).

Future Directions

The future directions in the study of 5-Ethylbenzo[b]thiophene and other thiophene derivatives seem promising. They continue to attract interest due to their potential as biologically active compounds . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

5-ethyl-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10S/c1-2-8-3-4-10-9(7-8)5-6-11-10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKJPQUVYBHFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80423819
Record name 5-Ethylbenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17514-96-4
Record name 5-Ethylbenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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